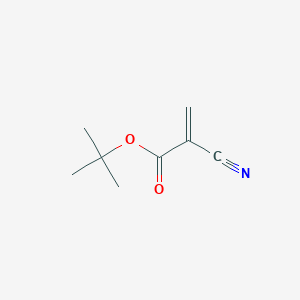

Tert-butyl 2-cyanoacrylate

Overview

Description

Tert-butyl 2-cyanoacrylate is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Anionic Polymerization

tert-Butyl 2-cyanoacrylate undergoes rapid anionic polymerization initiated by weak nucleophiles (e.g., water, amines, or phosphines) . The mechanism involves:

-

Initiation : Nucleophilic attack on the α-carbon, forming a carbanion.

-

Propagation : Chain elongation via repeated conjugate additions.

Kinetic Parameters

| Initiator | (L·mol⁻¹·s⁻¹) | (L·mol⁻¹·s⁻¹) | Source |

|---|---|---|---|

| Tetrabutylammonium | |||

| B(C₆F₅)₃/TMP | Controlled growth |

The tert-butyl group slows polymerization compared to methyl/ethyl analogs due to steric hindrance .

Radical Polymerization

Radical pathways are less common but occur with initiators like alkylboranes :

Challenges : Competing anionic pathways necessitate inhibitors (e.g., acetic acid) to suppress premature polymerization .

Thermal Crosslinking

At elevated temperatures (>100°C), the ester moiety undergoes transesterification , enabling crosslinking with diols or polyols.

Hydrolytic Degradation

Hydrolysis in aqueous media follows pseudo-first-order kinetics, releasing cyanoacrylic acid and tert-butanol :

Degradation Rates

| Conditions | Half-life (25°C) |

|---|---|

| Neutral pH | 48–72 hours |

| Alkaline pH (9) | 2–4 hours |

Formaldehyde release is minimal compared to shorter-chain cyanoacrylates .

Nucleophilic Additions

The electron-deficient α-carbon readily undergoes Michael additions with nucleophiles (e.g., thiols, amines) :

Applications : Functionalization for drug conjugates or polymer modifiers.

Catalyst Screening

| Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|

| H₂SO₄ | 82 | 88 |

| p-TsOH | 85 | 92 |

Spectroscopic Characterization

-

NMR : NMR signals at δ 1.45 (tert-butyl), δ 6.30–6.80 (acrylate protons).

This compound’s reactivity is finely tunable through steric and electronic modulation, making it indispensable in advanced material synthesis. Further research is needed to explore its copolymerization with vinyl monomers and biocatalyzed transformations.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Tert-butyl 2-cyanoacrylate, and what purity benchmarks are critical for research applications?

Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification of cyanoacrylic acid with tert-butanol under anhydrous conditions. Critical purity benchmarks include:

- Monomer purity ≥98% (to avoid premature polymerization).

- Residual solvent levels <0.1% (e.g., dichloromethane or acetonitrile).

- Moisture content <50 ppm (to prevent polymerization during storage) . Purification methods like vacuum distillation or column chromatography (using silica gel with non-polar eluents) are recommended to achieve these standards .

Q. What analytical techniques are most effective for characterizing this compound’s molecular structure and polymerization kinetics?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C) for verifying ester group formation and tert-butyl substitution.

- FT-IR spectroscopy to confirm the presence of cyano (C≡N, ~2250 cm⁻¹) and acrylate (C=O, ~1700 cm⁻¹) groups.

- Gel permeation chromatography (GPC) for monitoring polymerization kinetics and molecular weight distribution under controlled humidity .

- Differential scanning calorimetry (DSC) to study thermal stability and polymerization exotherms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Use glove boxes or inert atmospheres (N₂/Ar) to prevent moisture-triggered polymerization .

- Wear nitrile gloves and safety goggles to avoid skin/eye contact, which can cause irritation or allergic reactions .

- Store in airtight containers at 2–8°C to prolong shelf life.

- Equip labs with emergency eye-wash stations and neutralizing agents (e.g., acetone for polymer removal) .

Advanced Research Questions

Q. How do competing hypotheses explain contradictory data on this compound’s thermal stability across different experimental models?

Methodological Answer: Discrepancies may arise from:

- Sample preparation : Residual solvents (e.g., acetone) can lower degradation temperatures.

- Atmospheric exposure : Oxygen inhibits radical-mediated degradation, while moisture accelerates hydrolysis. To resolve contradictions:

- Conduct thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air).

- Compare degradation profiles with structurally similar esters (e.g., methyl or ethyl cyanoacrylates) .

Q. What experimental strategies can resolve discrepancies in cytotoxicity assessments of this compound derivatives observed in different cell lines?

Methodological Answer:

- Standardize degradation protocols : Simulate physiological conditions (pH 7.4, 37°C) to assess formaldehyde release, a known cytotoxic byproduct .

- Use multiple cell lines (e.g., NIH/3T3 fibroblasts vs. HeLa) to evaluate cell-type-specific responses.

- Quantify apoptosis markers (e.g., caspase-3) and inflammatory cytokines (IL-6, TNF-α) to differentiate direct toxicity from immune-mediated effects .

Q. What mechanistic models best describe the polymerization behavior of this compound under varying humidity and temperature conditions?

Methodological Answer:

- Anionic polymerization : Dominant in high-humidity environments (>60% RH), initiated by hydroxyl ions from water.

- Radical polymerization : Occurs under UV light or elevated temperatures (>50°C), producing cross-linked networks. Experimental validation:

- Use quartz crystal microbalance (QCM) to monitor real-time polymerization rates at different RH levels.

- Compare kinetics with Arrhenius models to quantify activation energy .

Q. How can researchers optimize reaction conditions to minimize oligomer formation during this compound synthesis?

Methodological Answer:

- Control reaction stoichiometry : Use a 1.2:1 molar ratio of tert-butanol to cyanoacrylic acid to limit unreacted monomer.

- Add inhibitors : 0.01–0.1% hydroquinone or methanesulfonic acid to suppress oligomerization.

- Employ low-temperature reactions (<10°C) to slow kinetic side reactions.

- Validate purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Properties

CAS No. |

37891-36-4 |

|---|---|

Molecular Formula |

C8H11NO2 |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

tert-butyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C8H11NO2/c1-6(5-9)7(10)11-8(2,3)4/h1H2,2-4H3 |

InChI Key |

QOZPAYSTKGZHHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(=C)C#N |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.